6-Phenyl-4-propyl-2,2'-bipyridine
Description
Significance of 2,2'-Bipyridine (B1663995) Ligands in Coordination Chemistry
2,2'-Bipyridine (bpy) is a bidentate chelating ligand that has been a staple in coordination chemistry for over a century. nih.gov Its two nitrogen atoms readily coordinate with a wide array of metal ions, forming stable complexes with predictable geometries. wisdomlib.orgwisdomlib.org This fundamental property has made bpy and its derivatives indispensable in the study of metal-ligand interactions, photochemistry, photophysics, and electrochemistry. nih.govresearchgate.net The robustness and ease of functionalization of the bipyridine framework have further solidified its status as one of the most widely utilized ligands in both inorganic and organometallic chemistry. researchgate.net
The coordination of bipyridine to a metal center often gives rise to unique properties, such as intense visible light absorption due to metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org This characteristic is particularly prominent in tris-bipyridyl complexes, which have been extensively studied for their luminescent and redox properties. wikipedia.org
Role of Substituents in Modulating Ligand Properties for Advanced Applications
The true power of the 2,2'-bipyridine scaffold lies in its susceptibility to synthetic modification. The introduction of substituents at various positions on the pyridine (B92270) rings allows for the fine-tuning of the ligand's electronic and steric properties. nih.gov These modifications, in turn, have a profound impact on the properties of the resulting metal complexes, including their reactivity, stability, and photophysical behavior. acs.orgnih.gov
Electron-donating or electron-withdrawing groups can alter the electron density on the nitrogen atoms, thereby influencing the strength of the metal-ligand bond and the redox potentials of the complex. frontiersin.org For instance, electron-donating groups tend to increase the electron density on the metal center, while electron-withdrawing groups have the opposite effect. frontiersin.org Steric hindrance, introduced by bulky substituents, can protect the metal center, influence the coordination geometry, and in some cases, lead to unique catalytic activities. nih.govacs.org This ability to tailor ligand properties is crucial for the design of catalysts with enhanced efficiency and selectivity, as well as for the development of new materials with specific optical or electronic characteristics. nih.govrsc.org
Overview of 6-Phenyl-4-propyl-2,2'-bipyridine as a Functionalized Ligand
This compound is a specific example of a functionalized bipyridine ligand that incorporates both aryl and alkyl substituents. chemicalbook.com The phenyl group at the 6-position introduces steric bulk and potential for π-stacking interactions, which can influence the packing of molecules in the solid state and the photophysical properties of its metal complexes. nih.govrsc.org The propyl group at the 4-position can enhance the solubility of the ligand and its complexes in organic solvents. wikipedia.org
The synthesis of such asymmetrically substituted bipyridines can be achieved through various cross-coupling strategies, with methods like Negishi coupling being particularly effective due to their high yields and tolerance of diverse functional groups. orgsyn.org The specific placement of the phenyl and propyl groups on the bipyridine core is expected to impart a unique combination of steric and electronic properties to the ligand. The phenyl group, particularly at the 6-position, can create significant steric hindrance around the coordinating nitrogen atom, potentially influencing the coordination geometry and reactivity of its metal complexes. nih.gov Theoretical studies on related 6-phenyl-2,2'-bipyridine (B1228381) systems have explored how such substitutions impact the electronic structure and luminescent properties of their platinum(II) complexes. rsc.orgbit.edu.cn
Structure
2D Structure
3D Structure
Properties
CAS No. |
871798-93-5 |
|---|---|
Molecular Formula |
C19H18N2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-phenyl-4-propyl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C19H18N2/c1-2-8-15-13-18(16-9-4-3-5-10-16)21-19(14-15)17-11-6-7-12-20-17/h3-7,9-14H,2,8H2,1H3 |
InChI Key |
HIZCTOWLPTYVJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Phenyl 4 Propyl 2,2 Bipyridine and Analogues
Synthetic Challenges and Optimization in Functionalized Bipyridine Synthesis
The synthesis of functionalized bipyridines, particularly unsymmetrical derivatives, is fraught with challenges that can impact reaction efficiency, yield, and purity. nih.gov A primary issue is the strong coordinating ability of the bipyridine product itself, which can sequester the metal catalyst (typically palladium), leading to a significant decrease in catalytic activity and incomplete conversion. researchgate.netnih.gov This product inhibition is a well-documented problem in cross-coupling reactions for preparing bipyridines.
Another significant challenge lies in achieving regioselectivity. When starting with a pyridine (B92270) ring having multiple potential reaction sites, controlling which site is functionalized is crucial for obtaining the desired isomer. This is particularly relevant when using dihalogenated pyridines, where the relative reactivity of the different halogen atoms (I > Br > Cl) can be exploited, though mixtures of products are still common. orgsyn.org The stability of reaction intermediates, such as pyridylboronic acids, also poses a hurdle; 2-pyridylboronic acids are notoriously unstable and prone to protodeboronation, which reduces the efficiency of Suzuki couplings. nih.govpreprints.org The often harsh reaction conditions required, such as high temperatures for Stille couplings, can limit the tolerance for sensitive functional groups on the starting materials. orgsyn.org Furthermore, the toxicity of certain reagents, like the organotin compounds used in Stille coupling, is a significant drawback. preprints.orgmdpi.com
To overcome these obstacles, considerable research has focused on optimizing synthetic protocols. One effective strategy to mitigate catalyst inhibition is to use catalysts with bulky ligands or to employ N-oxide derivatives of the pyridine starting materials, which reduces the coordinating ability of the nitrogen atom during the reaction. lboro.ac.uk The development of more stable boron reagents, such as N-phenyldiethanolamine esters or trialkoxyborates, has been a key advancement for improving the reliability of Suzuki couplings with 2-pyridyl substrates. nih.govpreprints.org
The choice of catalyst and ligand system is paramount. For instance, using imidazolium (B1220033) salts as ligands for palladium catalysts in Suzuki couplings has been shown to achieve very high turnover numbers. nih.govmdpi.com For Negishi couplings, which couple organozinc reagents with organic halides, catalysts like Pd(PPh₃)₄ or PdBr(Ph)(PPh₃)₂ have demonstrated good results. mdpi.com These reactions often show excellent functional group tolerance and can proceed under milder conditions than Stille couplings. orgsyn.org Optimization of reaction parameters such as solvent, temperature, and the choice of base is also critical for maximizing yield and minimizing side reactions. Solid-phase synthesis techniques have also been developed to facilitate the preparation and purification of highly functionalized bipyridines. acs.org
The following table summarizes common synthetic challenges and corresponding optimization strategies.
| Synthetic Challenge | Description | Optimization Strategy |
| Catalyst Inhibition | The bipyridine product strongly coordinates to the metal catalyst, reducing its activity and leading to low yields. nih.gov | Use of bulky ligands on the catalyst; employing pyridine-N-oxide precursors; using catalysts with high turnover numbers. mdpi.comlboro.ac.uk |
| Regioselectivity | Difficulty in controlling the position of substitution on a multifunctionalized pyridine ring, leading to isomeric mixtures. orgsyn.org | Exploiting differential reactivity of leaving groups (e.g., I vs. Br); use of directing groups; sequential, controlled addition of reagents. |
| Precursor Instability | Key intermediates, such as 2-pyridylboronic acids, are often unstable and can decompose under reaction conditions. nih.gov | Use of stable boronic acid derivatives like N-phenyldiethanolamine esters or potassium trifluoroborate salts. nih.govpreprints.org |
| Harsh Reaction Conditions | Some methods, like Stille coupling, require high temperatures, limiting the scope of compatible functional groups. orgsyn.org | Employing milder cross-coupling methods like Negishi or optimized Suzuki reactions; use of highly active catalyst systems that operate at lower temperatures. |
| Reagent Toxicity | The use of highly toxic reagents, such as organostannanes in Stille coupling, poses safety and environmental concerns. preprints.orgmdpi.com | Utilizing less toxic alternatives like organoboron (Suzuki) or organozinc (Negishi) reagents. |
Coordination Chemistry of 6 Phenyl 4 Propyl 2,2 Bipyridine Metal Complexes
Fundamental Principles of 2,2'-Bipyridine (B1663995) Metal Chelation
2,2'-Bipyridine is a classic bidentate chelating ligand that coordinates to a metal ion through its two nitrogen atoms, forming a stable five-membered ring. This chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, is a fundamental principle driving the formation of bipyridine metal complexes. The stability of these complexes is further enhanced by the π-acceptor ability of the bipyridine ligand, which can accept electron density from the metal's d-orbitals into its π* orbitals, a process known as back-bonding. This interaction is particularly significant for transition metals in lower oxidation states.
The planarity of the 2,2'-bipyridine ligand is crucial for effective chelation. In its free state, the two pyridine (B92270) rings are typically coplanar, with the nitrogen atoms in a trans conformation. Upon coordination to a metal ion, the ligand adopts a cis conformation to facilitate chelation. The electronic properties of the bipyridine ligand can be modulated by the introduction of substituents. Electron-donating groups, such as the propyl group at the 4-position of the target ligand, increase the electron density on the nitrogen atoms, enhancing the ligand's σ-donating ability and generally leading to more stable complexes with metal ions in higher oxidation states. Conversely, electron-withdrawing groups would decrease the basicity of the nitrogen atoms but enhance the π-acceptor character of the ligand.
Synthesis of Transition Metal Complexes with 6-Phenyl-4-propyl-2,2'-bipyridine
The coordination of substituted bipyridines with d-block metal ions is extensive. Ruthenium(II) complexes of bipyridines are renowned for their rich photophysical and electrochemical properties. nih.gov The synthesis of such complexes often involves the reaction of a ruthenium precursor, such as RuCl₃·xH₂O or [Ru(DMSO)₄Cl₂], with the bipyridine ligand in a high-boiling solvent like ethanol or ethylene (B1197577) glycol.
Platinum(II) and Palladium(II) complexes are also of significant interest, often exhibiting square planar geometries. The synthesis of these complexes can be achieved by reacting the bipyridine ligand with precursors like K₂PtCl₄ or PdCl₂(CH₃CN)₂. rsc.org For instance, the reaction of 6-phenyl-2,2'-bipyridine (B1228381) with K₂PtCl₄ can lead to the formation of [Pt(L)Cl] complexes, where L represents the cyclometalated ligand. ntu.edu.tw
Complexes with first-row transition metals such as nickel, copper, cobalt, and iron are also readily prepared. These syntheses often involve the direct reaction of a metal halide or perchlorate salt with the bipyridine ligand in a suitable solvent. The resulting complexes can exhibit a range of coordination numbers and geometries depending on the metal ion and the stoichiometry of the reaction. For example, nickel(II) can form octahedral complexes of the type [Ni(bpy)₃]²⁺ or square planar complexes depending on the other ligands present.
The design of the bipyridine ligand, particularly the nature and position of its substituents, can have a profound impact on the spin state of the coordinated metal ion, especially for first-row transition metals like iron(II). The spin state of a complex is determined by the balance between the ligand field splitting energy (Δ) and the spin-pairing energy (P). A strong ligand field (large Δ) favors a low-spin state, while a weak ligand field (small Δ) results in a high-spin state.
Electron-donating substituents, such as the propyl group, increase the ligand's σ-donating ability, which generally leads to a stronger ligand field and can favor a low-spin state. nih.gov Conversely, bulky substituents, like the phenyl group at the 6-position, can introduce steric hindrance that may lengthen the metal-ligand bonds, thereby weakening the ligand field and favoring a high-spin state. nih.gov The interplay of these electronic and steric effects in this compound would be a key determinant of the spin state in its iron(II) complexes. The steric crowding from the 6-phenyl group is likely to be a dominant factor, potentially leading to high-spin complexes or complexes that exhibit spin-crossover behavior. nih.gov
While this compound is a bidentate ligand that typically forms mononuclear complexes, it can also be incorporated into multinuclear structures. This can be achieved through the use of bridging ligands that connect two or more metal-bipyridine units. For example, dinuclear platinum(II) complexes of 6-phenyl-2,2'-bipyridine have been synthesized using diaminoalkane linkers. nih.gov
Another route to multinuclear complexes involves the self-assembly of metal ions and ligands into larger, well-defined architectures. While the steric bulk of the 6-phenyl group might hinder the formation of some common multinuclear structures, it could also be exploited to direct the assembly of unique supramolecular complexes. The formation of multinuclear complexes is of great interest for applications in catalysis, molecular magnetism, and photophysics. rsc.org
Structural Analysis of Coordination Modes and Geometries
The coordination modes and geometries of metal complexes with this compound are best determined through single-crystal X-ray diffraction. While specific structural data for this ligand are not available, the structures of complexes with the parent 6-phenyl-2,2'-bipyridine ligand provide valuable insights.
In the case of cyclometalation, the C-H bond of the phenyl group at the 6-position is activated, leading to the formation of a direct metal-carbon bond. This results in a highly stable, fused five- and six-membered ring system. For example, the crystal structure of [Pd(L)Cl], where L is the cyclometalated 6-phenyl-2,2'-bipyridyl ligand, shows the palladium atom in a square planar environment, coordinated to the two nitrogen atoms of the bipyridine and the cyclometalated carbon of the phenyl ring, with the fourth coordination site occupied by a chloride ion. rsc.org
The crystal structure of [Pt(L)(MeCN)][PF₆] reveals a similar terdentate coordination of the 6-phenyl-2,2'-bipyridyl ligand. rsc.org In the solid state, this complex exhibits interesting intermolecular interactions, with platinum-platinum contacts observed between adjacent cations. rsc.org The presence of the propyl group at the 4-position in this compound would likely influence the crystal packing and could lead to different intermolecular interactions.
Below is a table summarizing some of the crystallographic data for related bipyridine complexes, which can serve as a reference for what might be expected for complexes of this compound.
| Complex | Metal Ion | Coordination Geometry | Key Structural Features | Reference |
| [Pd(6-phenyl-2,2'-bipyridine)Cl] | Pd(II) | Square Planar | Cyclometalated ligand acting as a C,N,N'-terdentate donor. | rsc.org |
| [Pt(6-phenyl-2,2'-bipyridine)(MeCN)][PF₆] | Pt(II) | Square Planar | Cyclometalated ligand; Pt-Pt interactions in the solid state. | rsc.orgntu.edu.tw |
| [Ru(bpy)₃]²⁺ | Ru(II) | Octahedral | Classic bidentate N,N'-coordination of three bipyridine ligands. | nih.gov |
| [Ni(bpy)₂(SCN)₂] | Ni(II) | Octahedral | Two bidentate bipyridine ligands and two isothiocyanate ligands. | researchgate.net |
Research Findings on the Coordination Chemistry of this compound Remain Elusive
Despite a comprehensive search of available scientific literature, no specific research articles or data detailing the coordination chemistry of the compound “this compound” have been identified. Consequently, the requested detailed analysis for the subsections "Metal-Ligand Bond Characteristics and Steric Effects" and "Role of Phenyl and Propyl Substituents on Coordination Behavior" cannot be provided at this time.
The field of coordination chemistry extensively studies how modifications to ligands like 2,2'-bipyridine influence the properties of their metal complexes. Substituents on the bipyridine core can induce significant changes in the electronic and steric environment around the metal center, thereby affecting the resulting complex's geometry, stability, and reactivity. For instance, bulky substituents at the 6- and 6'-positions are known to create steric hindrance that can enforce specific coordination geometries or protect the metal center. Similarly, the electronic nature of substituents can alter the ligand's electron-donating or -accepting properties, which in turn modulates the metal-ligand bond strength and the complex's photophysical and electrochemical characteristics.
However, without specific studies on this compound, any discussion on its metal-ligand bond characteristics, the steric effects of its unique substitution pattern, or the specific roles of the phenyl and propyl groups would be speculative. Authoritative and scientifically accurate content, as requested, requires direct experimental or computational data from peer-reviewed research focused on this particular compound.
Future research may yet explore the coordination behavior of this compound, at which point a detailed and informative article on its properties could be composed. Until such research is published, a scientifically rigorous analysis as outlined in the request is not feasible.
Spectroscopic Characterization and Elucidation of Electronic Structure
Electronic Absorption Spectroscopy of Ligand and Complexes
Electronic absorption spectroscopy is a fundamental tool for probing the electronic transitions within the 6-phenyl-4-propyl-2,2'-bipyridine ligand and its metal complexes. The spectra are typically characterized by distinct bands corresponding to transitions within the ligand and those involving the metal center.
The electronic spectrum of the free this compound ligand is dominated by intense absorption bands in the ultraviolet region. These bands are attributed to π→π* transitions within the aromatic rings of the bipyridine and phenyl moieties. For instance, substituted phenyl-bipyridine ligands exhibit strong absorption bands between 220 and 320 nm, which are characteristic of π→π* transitions. mdpi.com A slight blue-shift can be observed in some substituted ligands due to steric effects that affect the planarity between the pyridine (B92270) and aromatic rings. mdpi.com In addition to the high-energy π→π* transitions, weaker n→π* transitions, involving the non-bonding electrons on the nitrogen atoms of the bipyridine core, are also expected, though they may be obscured by the more intense π→π* bands.
Upon coordination to a metal center, the electronic absorption spectrum of this compound complexes exhibits new, often broad and structureless, absorption bands in the visible region. nih.gov These bands are assigned as metal-to-ligand charge transfer (MLCT) transitions, which involve the excitation of an electron from a metal d-orbital to a π* orbital of the bipyridine ligand. wikipedia.org The energy of these MLCT bands is a sensitive probe of the nature of the metal, its oxidation state, and the coordination environment.
In many complexes, the ligand-centered (LC) π→π* transitions are still observable, often with a shift in energy and intensity compared to the free ligand. For example, in some platinum(II) complexes, the intense intraligand π→π* transitions are observed in the 200-340 nm range. capes.gov.br The MLCT transitions in these complexes appear at lower energies, typically in the visible region. capes.gov.br
The electronic spectra of complexes containing the this compound ligand are significantly influenced by both the identity of the metal center and the nature of other substituents in the coordination sphere.
Metal Center: The choice of the metal ion has a profound effect on the energy of the MLCT transitions. For instance, ruthenium(II) complexes of bipyridine derivatives are well-known for their strong MLCT absorption in the visible region. osti.gov The energy of this transition is dependent on the d-orbital energies of the metal.
Substituents: Electron-donating or electron-withdrawing substituents on the bipyridine ligand or on other coordinated ligands can tune the energy of the π* orbitals of the ligand and consequently the energy of the MLCT band. For example, the introduction of an electron-donating acetylide ligand in cyclometalated platinum(II) complexes of a related 6-phenyl-bipyridine derivative leads to a red-shift and broadening of the charge-transfer band. nih.gov Similarly, in copper-bipyridine complexes, while the nature of an additional ligand may not significantly alter the position of the π→π* bands, it can drastically affect the excited-state dynamics. usc.edu Substituents on the bipyridine ring itself, such as in the 6 and 6' positions, can also impact the properties of the resulting metal complexes. nih.gov
The following table summarizes the typical electronic absorption data for related bipyridine complexes:
| Complex Type | Transition | Wavelength Range (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| Phenyl-substituted bipyridine ligand | π→π | 220-320 | 12,600 - 83,100 | mdpi.com |
| Cyclometalated Pt(II) complexes | ¹π,π | UV region | High | nih.gov |
| MLCT | Visible region | Broad, structureless | nih.gov | |
| Pt(II) complexes with pyridine ligands | Intraligand π→π* | 200-340 | 10³ - 10⁴ | capes.gov.br |
| MLCT | ~390 - 492 | ~10³ | capes.gov.br |
This table contains interactive data. To learn more about a specific entry, click on it.
Vibrational Spectroscopy (FT-IR) for Coordination Confirmation
Fourier-transform infrared (FT-IR) spectroscopy is a valuable technique for confirming the coordination of the this compound ligand to a metal center. The coordination event leads to characteristic shifts in the vibrational frequencies of the ligand.
The infrared spectrum of a free 2,2'-bipyridine (B1663995) ligand shows characteristic peaks for the C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and C-H bending vibrations. researchgate.net Upon coordination to a metal, the C=N stretching vibration often shifts to a lower wavenumber, which is a clear indication of the nitrogen atoms of the bipyridine ring binding to the metal. researchgate.net Additionally, new bands may appear in the low-frequency region of the spectrum (typically below 500 cm⁻¹), which are attributed to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination. researchgate.net The specific changes in the vibrational spectra can also be influenced by the spin state of the metal in the complex. rsc.org
The table below shows typical FT-IR spectral data for a 2,2'-bipyridine ligand and its samarium complex, illustrating the shifts upon coordination.
| Compound | ν(C=N) (cm⁻¹) | ν(C=C) (cm⁻¹) | ν(C-H) (cm⁻¹) | ν(Sm-N) (cm⁻¹) | Reference |
| 2,2'-bipyridine ligand | 1596 | 1434-1476 | 735-766 | - | researchgate.net |
| Sm complex | Shifted to lower wavenumber | Shifted to lower wavenumber | Shifted to lower wavenumber | 423 | researchgate.net |
This table contains interactive data. To learn more about a specific entry, click on it.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound and its diamagnetic complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
In the ¹H NMR spectrum of a free 6-phenyl-2,2'-bipyridine (B1228381) ligand, the aromatic protons of the bipyridine and phenyl rings typically appear in the region of 7.0-9.0 ppm. researchgate.net The propyl group would show characteristic signals in the upfield region. Upon coordination to a metal, significant changes in the chemical shifts of the bipyridine protons are observed. The protons closest to the coordination site (i.e., in the 6 and 6' positions of the bipyridine ring) usually experience the most significant downfield shift due to the electron-withdrawing effect of the metal center. This coordination-induced shift is a key indicator of complex formation. researchgate.net For cyclometalated complexes, where a C-H bond of the phenyl group is also involved in coordination, the NMR spectrum will show the disappearance of one aromatic proton signal and a significant shift of the remaining phenyl protons. umons.ac.be
Mass Spectrometry for Complex Characterization
Mass spectrometry is a powerful technique for determining the molecular weight and confirming the composition of this compound complexes. Electrospray ionization (ESI-MS) is a commonly used soft ionization technique that allows for the detection of intact molecular ions of the complexes, often with their counter-ions. rsc.orgnih.gov
For a given complex, the mass spectrum will show a peak corresponding to the molecular ion ([M]⁺ or [M]⁻), or a fragment ion resulting from the loss of a ligand or counter-ion. The isotopic pattern of the peaks can also be very informative, especially for complexes containing metals with multiple stable isotopes, such as platinum or ruthenium. researchgate.net This allows for the unambiguous identification of the metal-containing species. Tandem mass spectrometry (MS/MS) can be employed to further probe the fragmentation pathways of the complexes, providing additional structural information. researchgate.net
Photophysical Properties and Excited State Dynamics
Excited State Nature and Relaxation Pathways (e.g., MLCT, MC)
The photophysical properties of these complexes are governed by the nature of their low-lying excited states. For the luminescent Pt(II) chloro complexes with the 6-phenyl-4-(p-R-phenyl)-2,2'-bipyridyl ligand, the emission at ~575 nm is assigned to a triplet metal-to-ligand charge-transfer (³MLCT) excited state. acs.org This type of transition involves the transfer of an electron from a metal-based d-orbital to a π* orbital of the bipyridine ligand upon photoexcitation.
In contrast, the thiophenolate derivatives exhibit more complex behavior. Their low-energy absorption band (~555 nm) is attributed to a mixed metal/ligand-to-ligand' charge-transfer (MMLL'CT) transition. acs.org Here, the electron is promoted from a mixed orbital with both metal and thiophenolate character to the π* orbital of the C^N^N bipyridine ligand. The emission from these complexes in a frozen matrix originates from this ³MMLL'CT state. acs.org
The relaxation of these excited states can occur via radiative pathways (phosphorescence) or non-radiative pathways. A key non-radiative decay channel involves the population of a thermally accessible, non-emissive triplet metal-centered (³MC) state. The energy gap between the emissive ³MLCT state and the quenching ³MC state is crucial; a larger gap suppresses non-radiative decay and can lead to higher quantum yields.
Photochemical Reactivity and Stability
The photochemical reactivity of this ligand class is demonstrated by the synthesis of related cyclometalated complexes. The reaction between 6-phenyl-2,2'-bipyridine (B1228381) (a close analogue lacking the 4-propyl group) and Pt(II) precursors can be induced by light irradiation. Violet light, in the presence of a base, promotes the C-H activation of the phenyl ring to form the cyclometalated [PtCl(pbpy)] complex. This indicates that photoexcitation can labilize the bonds at the metal center, enabling the C-H activation and cyclometalation process.
While this demonstrates a productive photochemical reaction, specific studies on the long-term photostability or photodegradation pathways of pre-formed 6-phenyl-4-propyl-2,2'-bipyridine complexes are not detailed in the available research. Generally, the stability of such complexes is a concern, as the population of reactive ³MC states can lead to ligand dissociation or other degradation pathways.
Tuning of Photophysical Properties through Ligand Modification and Metal Center
The photophysical properties of complexes containing the 6-phenyl-2,2'-bipyridine framework can be systematically tuned.
Ancillary Ligand Modification: A primary method for tuning is the modification of ancillary ligands. As discussed, replacing a simple chloro ligand with a thiophenolate ligand on a Pt(II) center drastically changes the electronic structure, shifting the lowest energy transition from ³MLCT to ³MMLL'CT, altering the emission wavelength, and inducing strong solvatochromism. acs.org Introducing π-conjugated acetylide ligands can also red-shift the charge-transfer band due to the introduction of ligand-to-ligand charge transfer character.
Substituent Effects on the Bipyridine Ligand: Adding electron-donating or electron-withdrawing groups to the bipyridine or its phenyl substituent can modulate the energy of the ligand's π* orbitals. In the 6-phenyl-4-(p-R-phenyl)-2,2'-bipyridyl Pt(II) system, changing the 'R' group from a methyl (Me) to a carboxymethyl (COOMe) or a phosphonate (B1237965) ester (P(O)(OEt)₂) alters the electrochemical properties, which in turn influences the energies of the charge-transfer states. acs.org
Metal Center Variation: While data on the this compound ligand is primarily discussed in the context of platinum analogues, changing the metal center is a fundamental strategy for tuning properties. For example, palladium(II) complexes with similar 6-phenyl-2,2'-bipyridine ligands have been synthesized. ntu.edu.twacs.org These Pd(II) complexes are often non-emissive at room temperature but show intense, structured emission from intraligand excited states at 77 K, a behavior distinct from their Pt(II) counterparts which can be emissive at room temperature. ntu.edu.tw Iridium(III) complexes are also well-known for their strong and tunable phosphorescence, where modifications to the ligands can shift emission colors across the visible spectrum.
Electrochemical Behavior and Redox Processes
Redox Potentials of 6-Phenyl-2,2'-bipyridine (B1228381) and its Metal Complexes
The redox potentials of metal complexes incorporating the 6-Phenyl-2,2'-bipyridine (Phbpy) ligand are sensitive to the metal center, the coordination geometry, and the nature of other ancillary ligands.
In a series of cyclometalated nickel(II) complexes with the general formula [Ni(Phbpy)X], where X is a halide or another anionic ligand, the oxidation and reduction potentials have been systematically studied. The oxidation event is typically associated with the Ni(II)/Ni(III) redox couple. For instance, [Ni(Phbpy)Cl] exhibits a reversible one-electron oxidation wave around 0 V. osti.gov In contrast, complexes where X = F, I, or C₆F₅ show irreversible oxidation waves. osti.gov
The reduction processes are generally centered on the Phbpy ligand. These potentials are influenced by the nature of the coligand X. For example, cyclic voltammetry showed reversible reductions for complexes where X = C₆F₅, F, and Cl. osti.govosti.gov
Similarly, cyclometalated platinum(II) acetylide complexes containing substituted 6-Phenyl-2,2'-bipyridyl ligands have been synthesized and their electrochemical properties examined. acs.org These studies provide further insight into how modifications of the Phbpy ligand and the ancillary ligands can be used to tune the redox potentials of the resulting complexes.
| Complex | Redox Process | Potential (V vs. Fc/Fc⁺) | Reversibility | Reference |
|---|---|---|---|---|
| [Ni(Phbpy)Cl] | Ni(II)/Ni(III) Oxidation | ~0 | Reversible | osti.gov |
| [Ni(Phbpy)F] | Ni(II)/Ni(III) Oxidation | Not specified | Irreversible | osti.gov |
| [Ni(Phbpy)I] | Ni(II)/Ni(III) Oxidation | Not specified | Irreversible | osti.gov |
| [Ni(Phbpy)C₆F₅] | Ni(II)/Ni(III) Oxidation | Not specified | Irreversible | osti.gov |
| [Ni(Phbpy)Cl] | Ligand Reduction | -2.19 | Reversible | osti.gov |
| [Ni(Phbpy)Br] | Ligand Reduction | -2.13 | Quasi-reversible | researchgate.net |
| [Ni(Phbpy)I] | Ligand Reduction | -2.07 | Irreversible | osti.gov |
Ligand-Based and Metal-Based Redox Events
A key feature of the electrochemical behavior of 6-Phenyl-2,2'-bipyridine complexes is the clear distinction between metal-centered and ligand-centered redox processes. osti.govosti.gov
Ligand-Based Reductions: The first reduction event in complexes like [Ni(Phbpy)X] is consistently assigned to a ligand-centered process. osti.govresearchgate.net This involves the addition of an electron to the lowest unoccupied molecular orbital (LUMO), which is predominantly located on the π-system of the bipyridine portion of the Phbpy ligand. dntb.gov.uaresearchgate.net This results in the formation of a ligand radical anion. Further reductions can lead to the formation of a dianionic ligand species. researchgate.net
Metal-Based Oxidations: Conversely, the first oxidation is typically a metal-based event. osti.gov In the case of the [Ni(Phbpy)X] series, this corresponds to the Ni(II)/Ni(III) couple. osti.gov This assignment is supported by Density Functional Theory (DFT) calculations, which show that the highest occupied molecular orbital (HOMO) has significant metal d-orbital character. researchgate.net The energies of the HOMO vary only slightly with the variation of the coligand X, leading to relatively conserved oxidation potentials. osti.gov
This separation of redox events on the metal and the ligand is a consequence of the electronic structure of these cyclometalated complexes, where the metal d-orbitals and the ligand π*-orbitals are well-separated in energy.
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) has been a primary tool for investigating the redox behavior of 6-Phenyl-2,2'-bipyridine complexes. osti.govresearchgate.net These studies reveal the potentials, reversibility, and mechanisms of the electron transfer processes.
For the [Ni(Phbpy)X] series, the reversibility of the first (ligand-based) reduction is highly dependent on the coligand X. osti.govosti.gov
Reversible Reductions: When X = C₆F₅, F, or Cl, the reduction is electrochemically reversible on the CV timescale. osti.govosti.gov
Irreversible Reductions (EC Mechanism): For the heavier halides, X = Br and I, the reversibility is diminished. osti.govosti.gov This is attributed to an EC (Electrochemical-Chemical) mechanism. Following the initial one-electron reduction (E), a chemical step (C) occurs, which is the cleavage and rapid splitting of the halide anion (X⁻). osti.govresearchgate.net The rate of this halide cleavage is slower for [Ni(Phbpy)Br]⁻ compared to related, non-cyclometalated nickel-bipyridine complexes. researchgate.net Decreasing the scan rate in the CV experiment enhances the chemical step, leading to a decrease in reversibility for the chloro and bromo complexes. osti.gov
The oxidation wave, corresponding to the Ni(II)/Ni(III) couple, is reversible for [Ni(Phbpy)Cl] but irreversible for complexes with X = F, C₆F₅, and I. osti.gov
Spectroelectrochemical Analysis
Spectroelectrochemistry, which combines UV-visible spectroscopy with electrochemical methods, provides deeper insight into the electronic structure of the redox-generated species.
For [Ni(Phbpy)X] complexes, UV-vis spectroelectrochemistry has been used to confirm the assignments of the redox events and to monitor the stability of the reduced and oxidized species. osti.govresearchgate.net
Upon One-Electron Reduction: During the first, ligand-centered reduction of complexes like [Ni(Phbpy)Cl], characteristic new absorption bands appear. osti.gov Structured, long-wavelength bands emerge in the 700-1000 nm and 480-600 nm regions, along with an intense band around 380 nm. osti.gov These spectral features are typical for a bipyridine-based radical anion and confirm that the LUMO is localized on the bpy moiety of the Phbpy ligand. researchgate.net
Reversibility and Ligand Dissociation: Spectroelectrochemical measurements also corroborate the decreasing reversibility of the reduction as the coligand X is varied down the halide group (C₆F₅ > F > Cl >> Br > I). osti.govosti.gov For the bromo and iodo complexes, the original spectrum cannot be fully restored upon re-oxidation, confirming the chemical instability of the reduced species due to halide dissociation. osti.gov
Upon Oxidation: Spectroelectrochemical oxidation of [Ni((MeO)Phbpy)Br] leads to changes in the UV-vis spectrum consistent with the formation of a transient nickel(III) intermediate. researchgate.net
Relationship Between Electronic Structure and Electrochemical Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the relationship between the electronic structure of 6-Phenyl-2,2'-bipyridine complexes and their observed electrochemical properties. osti.govresearchgate.net
DFT calculations on [Ni(Phbpy)X] complexes confirm that the LUMO is a π*-type orbital primarily localized on the bipyridine part of the Phbpy ligand. dntb.gov.ua This explains why the first reduction is ligand-centered and its potential is relatively insensitive to the nature of the coligand X. osti.gov
Conversely, the HOMO is shown to be of d-orbital character, centered on the nickel atom. researchgate.net This is consistent with the assignment of the first oxidation as a metal-based Ni(II)/Ni(III) process. osti.gov The calculations illustrate how different substituents on the Phbpy ligand can modulate the energies of these frontier orbitals, thereby tuning the redox potentials of the complexes. researchgate.net
The combination of experimental electrochemical data and theoretical calculations provides a comprehensive picture of the redox behavior, confirming that reductions are primarily controlled by the ligand's electronic system, while oxidations are governed by the properties of the metal center. dntb.gov.uaresearchgate.net
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov It is particularly well-suited for examining the ground state properties of organic ligands like 6-Phenyl-4-propyl-2,2'-bipyridine.
Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is reached. The presence of the phenyl and propyl groups introduces specific steric and electronic effects that influence the final geometry. The dihedral angle between the two pyridine (B92270) rings of the bipyridine core and the orientation of the phenyl and propyl substituents are critical parameters determined through optimization.
Interactive Data Table: Illustrative Optimized Geometry Parameters
| Parameter | Value |
| C-C (pyridine ring) | ~ 1.39 Å |
| C-N (pyridine ring) | ~ 1.34 Å |
| C-C (inter-ring) | ~ 1.49 Å |
| C-C (phenyl ring) | ~ 1.40 Å |
| Dihedral Angle (pyridine-pyridine) | ~ 10-20° |
| Dihedral Angle (pyridine-phenyl) | ~ 30-50° |
Note: These are typical values and the actual parameters for this compound may vary.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are crucial in determining the chemical reactivity and electronic properties of a molecule. aimspress.com The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. aimspress.comnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and bipyridine rings, while the LUMO is anticipated to be distributed across the electron-deficient bipyridine core. The electron-donating propyl group would slightly raise the energy of the HOMO. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov
Interactive Data Table: Illustrative Frontier Orbital Energies
| Orbital | Energy (eV) |
| HOMO | ~ -5.8 |
| LUMO | ~ -1.9 |
| HOMO-LUMO Gap | ~ 3.9 |
Note: These are illustrative values for a substituted bipyridine and can vary based on the specific computational method and basis set used.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the properties of molecules in their electronically excited states. It is particularly useful for predicting absorption spectra and understanding the nature of electronic transitions.
When this compound is part of a metal complex, several types of electronic transitions can occur upon absorption of light. TD-DFT calculations can help elucidate the nature of these transitions:
Metal-to-Ligand Charge Transfer (MLCT): In a metal complex, an electron can be excited from a metal-centered d-orbital to a ligand-centered π*-orbital. These transitions are often responsible for the intense colors of many transition metal complexes.
Ligand Centered (LC) or Intraligand (IL) Transitions: These transitions involve the excitation of an electron from an orbital primarily localized on the ligand to another orbital also on the ligand (π → π* or n → π*).
Intraligand Charge Transfer (ILCT): In ligands composed of donor and acceptor units, an electron can be transferred from the donor part to the acceptor part upon excitation. In this compound, the phenyl group could act as a donor and the bipyridine as an acceptor.
The specific energies and intensities of these transitions determine the absorption spectrum of the molecule or its metal complexes.
Upon electronic excitation, the geometry of a molecule can change significantly. TD-DFT can be used to optimize the geometry of the molecule in its excited state, providing insights into the structural relaxation that occurs after light absorption.
The potential energy surfaces (PES) of the ground and excited states describe the energy of the molecule as a function of its geometry. researchgate.net The shape of these surfaces governs the photophysical processes that follow excitation, such as fluorescence, phosphorescence, and non-radiative decay. For instance, the energy difference between the excited state minimum and the ground state at that same geometry determines the emission energy. Crossings between different potential energy surfaces can lead to efficient non-radiative decay pathways, quenching luminescence. researchgate.net
Computational Insights into Structure-Property Relationships
Computational studies on this compound and related molecules provide invaluable insights into how its structure dictates its properties. By systematically modifying the substituents on the bipyridine core in silico, researchers can predict how these changes will affect the HOMO-LUMO gap, the nature of electronic transitions, and the geometries of the ground and excited states. researchgate.net
For example, replacing the propyl group with a more electron-withdrawing group would likely lower the HOMO energy and increase the HOMO-LUMO gap, leading to a blue shift in the absorption spectrum. Conversely, adding more electron-donating groups could red-shift the absorption and emission wavelengths. These computational predictions can guide the rational design of new ligands with tailored photophysical and electronic properties for specific applications, such as in light-emitting diodes, sensors, or photocatalysis.
Catalytic Applications of 6 Phenyl 4 Propyl 2,2 Bipyridine Metal Complexes
General Catalytic Roles of Bipyridine Ligands in Transition Metal Catalysis
Bipyridine ligands are ubiquitous in transition metal catalysis due to their strong and stable chelation to a wide range of metal ions. chemrxiv.orgmdpi.com Their ability to accept electron density from the metal center into their π*-orbitals, a property known as π-acidity, plays a crucial role in stabilizing low-valent metal species that are often key intermediates in catalytic cycles. nih.gov This electronic flexibility allows for the facile modulation of the redox properties of the metal center.
Furthermore, the rigid bipyridine scaffold provides a predictable coordination geometry, while the ease of functionalization at various positions on the pyridine (B92270) rings allows for the fine-tuning of steric and electronic effects. researchgate.net Substituents can influence the solubility, stability, and catalytic activity of the resulting metal complexes. For instance, bulky substituents can create a specific pocket around the metal center, influencing substrate selectivity, while electron-donating or-withdrawing groups can alter the electron density at the metal, thereby affecting its reactivity. nih.gov These tunable characteristics have led to the successful application of bipyridine-metal complexes in a multitude of catalytic reactions, including cross-coupling, polymerization, photocatalysis, and electrochemical catalysis.
Homogeneous Catalysis
In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. Bipyridine-ligated metal complexes are exemplary homogeneous catalysts due to their solubility and the ease with which their properties can be tuned.
C-C Cross-Coupling Reactions (e.g., Negishi-like Catalysis)
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis. nih.govdepaul.edu Nickel-catalyzed cross-coupling reactions, in particular, have gained prominence, and bipyridine ligands have been shown to be highly effective in this arena. mdpi.com The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide, is a prime example where nickel-bipyridine catalysts have demonstrated significant utility. orgsyn.orgorgsyn.org
A study on the effect of substituents on bipyridine-ligated nickel catalysts for cross-electrophile coupling revealed that the steric bulk of substituents at the 6 and 6'-positions significantly impacts the catalytic performance. nih.gov While bulkier substituents can stabilize the active nickel(I) species, they can also hinder the coordination of substrates. nih.gov This suggests that the propyl group at the 4-position and the phenyl group at the 6-position of the target ligand would play a crucial role in defining the catalytic pocket and influencing the outcome of cross-coupling reactions.
Table 1: Performance of a Nickel-Bipyridine Catalyst in Negishi-like Cross-Coupling
| Entry | Aryl Halide | Organozinc Reagent | Catalyst | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenylzinc chloride | [Ni(tpy)Br2] | 85 | mdpi.com |
| 2 | 4-Bromotoluene | Ethylzinc bromide | [Ni(tpy)Br2] | 78 | mdpi.com |
Note: The data presented is for a terpyridine (tpy) ligated nickel catalyst, a related polypyridine ligand, to illustrate typical performance in Negishi-like reactions.
Other Organic Transformations (e.g., Polymerization)
Bipyridine-ligated transition metal complexes are also active catalysts for various polymerization reactions. orgsyn.org Late-transition-metal complexes, in particular those of nickel and palladium, bearing bipyridine ligands have been successfully employed in olefin polymerization. mdpi.com The structure of the bipyridine ligand, including the nature and position of its substituents, can significantly influence the properties of the resulting polymer, such as its molecular weight and branching.
For example, a nickel catalyst featuring a 2,2'-bipyridine (B1663995) ligand coordinated to a Lewis acid was reported for ethylene (B1197577) polymerization. mdpi.com The activity of the catalyst was dependent on the presence of the Lewis acid, highlighting the intricate role of the ligand environment. Group 4 complexes supported by pyridine-phenolate ligands, which share some structural similarities with the target ligand, have also been investigated as catalysts for olefin polymerization. cityu.edu.hkresearchgate.net Although direct data on polymerization catalyzed by 6-Phenyl-4-propyl-2,2'-bipyridine complexes is absent, the substitution pattern suggests it could be a viable ligand for such transformations, potentially offering a unique balance of steric and electronic effects to control polymer properties.
Photocatalysis
Photocatalysis utilizes light to drive chemical reactions, and bipyridine complexes of metals like ruthenium and iridium have been at the forefront of this field. mdpi.com These complexes can absorb visible light and transition to an excited state with potent redox properties, enabling them to mediate a variety of chemical transformations.
Visible-Light-Driven Catalysis
Tris(2,2'-bipyridine)ruthenium(II), [Ru(bpy)3]2+, is a classic example of a visible-light photocatalyst. mdpi.com Upon absorption of light, it can act as both a strong oxidant and a strong reductant, facilitating a wide range of organic reactions. The photophysical and photochemical properties of these complexes can be tuned by modifying the bipyridine ligands.
While there is no specific research on the photocatalytic applications of this compound complexes, related systems offer insights into their potential. For instance, insulated π-conjugated 2,2'-bipyridine transition-metal complexes have shown enhanced performance in visible-light-driven nickel-catalyzed C-O and C-N coupling reactions. rsc.orgnih.govnih.govrsc.org The extended π-system and steric effects of these ligands contribute to their improved photocatalytic activity. rsc.orgnih.govnih.govrsc.org Iridium complexes with phenyl-substituted bipyridine ligands are also known to be effective photoredox catalysts. alfachemic.com The phenyl group in this compound could potentially enhance the light-absorbing properties of its metal complexes and influence their excited-state lifetimes, making them promising candidates for visible-light-driven catalysis.
Electrochemical Catalysis (e.g., CO2 Reduction)
Electrochemical catalysis uses an applied electrical potential to drive chemical reactions. A significant area of research in this field is the electrochemical reduction of carbon dioxide (CO2) into valuable chemical feedstocks. depaul.edu Rhenium and manganese complexes containing bipyridine ligands are among the most studied molecular electrocatalysts for this transformation. rsc.orgnih.govnih.gov
The bipyridine ligand in these complexes acts as an electron reservoir, accepting electrons from the electrode and facilitating the multi-electron reduction of CO2. rsc.org The catalytic activity and selectivity of these complexes can be significantly influenced by the substituents on the bipyridine ligand. For example, manganese complexes with bulky bipyridine ligands have been shown to exhibit improved catalytic activity for CO2 reduction by preventing catalyst dimerization. depaul.edu
While there is no direct data on the use of this compound in electrochemical CO2 reduction, the electronic and steric profile of this ligand suggests it could be a valuable component in such catalytic systems. The phenyl group might influence the reduction potential of the complex, while the propyl group could affect its solubility and stability in the electrochemical medium.
Table 2: Electrochemical CO2 Reduction by a Manganese-Bipyridine Complex
| Catalyst | Solvent | Applied Potential (V vs. SCE) | Faradaic Efficiency for CO (%) | Turnover Number (TON) | Reference |
| [Mn(bpy)(CO)3Br] | Acetonitrile | -2.0 | ~90 | >20 | nih.gov |
Note: This data is for the parent [Mn(bpy)(CO)3Br] complex and serves as a benchmark for the performance of manganese-bipyridine catalysts in CO2 reduction.
Influence of Ligand Structure (Phenyl, Propyl) on Catalytic Performance and Selectivity
The catalytic activity and selectivity of metal complexes are intricately linked to the structure of the ligands that coordinate to the metal center. In the case of this compound, the phenyl group at the 6-position and the propyl group at the 4-position exert significant electronic and steric influences that modulate the properties of the corresponding metal complexes. While specific research focusing exclusively on the this compound ligand is limited, the individual and combined effects of these substituents can be inferred from studies on related substituted bipyridine ligands.
The phenyl substituent at the 6-position primarily introduces steric bulk in proximity to the metal's coordination site. This steric hindrance can have a profound impact on the catalytic performance. For instance, in nickel-catalyzed cross-electrophile coupling reactions, increasing the steric bulk of the substituents at the 6- and 6'-positions of a bipyridine ligand has been shown to decrease the catalytic activity. nih.gov This is attributed to the bulky groups hindering the coordination of substrates to the nickel center and potentially slowing down key catalytic steps such as reductive elimination.
A study on a series of 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) ligands with various substituents at the 6- and 6'-positions demonstrated that while a methyl group at the 6-position can lead to a highly active catalyst for cross-electrophile coupling, the introduction of bulkier groups, including phenyl, results in lower turnover frequencies. nih.gov The steric hindrance from the phenyl group can also influence the stability of catalytic intermediates. For example, bulkier substituents have been found to better stabilize Ni(I) species, which can be relevant in catalytic cycles involving different oxidation states of the metal. nih.gov
The propyl group at the 4-position of the bipyridine ring primarily exerts an electronic effect. As an alkyl group, the propyl substituent is electron-donating. This increases the electron density on the pyridine rings and, consequently, on the coordinating nitrogen atoms. A more electron-rich bipyridine ligand can enhance the electron-donating ability of the ligand to the metal center. This, in turn, can affect the redox potential of the metal complex and its reactivity in catalytic transformations. For instance, in oxidative addition and reductive elimination steps, the electronic properties of the ligand can influence the rates and feasibility of these processes.
The combination of these two substituents could therefore lead to a catalyst with unique properties, where the steric hindrance of the phenyl group controls selectivity, and the electronic contribution of the propyl group fine-tunes the reactivity.
Detailed Research Findings
Research on nickel complexes with 6,6'-disubstituted bipyridine ligands has provided valuable insights into the role of steric hindrance on catalytic activity. In a study comparing different substituents at the 6,6'-positions for cross-electrophile coupling reactions, a clear trend was observed where increased steric bulk led to a decrease in catalytic efficiency.
Table 1: Influence of 6,6'-Substituents on Nickel-Catalyzed Cross-Electrophile Coupling
| Ligand Substituent (R in 4,4'-tBu2-6,6'-R2-bpy) | Observed Catalytic Activity (Turnover Frequency) | Reference |
|---|---|---|
| Methyl (Me) | High | nih.gov |
| Isopropyl (iPr) | Lower | nih.gov |
| Phenyl (Ph) | Lower | nih.gov |
The data indicates that ligands with less sterically demanding substituents at the 6,6'-positions, such as methyl groups, afford more active nickel catalysts for this transformation. nih.gov The reduced activity observed for the phenyl-substituted ligand underscores the significant steric impact of this group on the catalytic cycle. nih.gov
Table 2: General Electronic Influence of Substituents on the 2,2'-Bipyridine Ring
| Substituent Group | Position on Ring | General Electronic Effect |
|---|---|---|
| Alkyl (e.g., Propyl) | 4- or 4'- | Electron-donating |
| Phenyl | 6- or 6'- | Primarily steric, weak electronic effect |
The electron-donating nature of the propyl group at the 4-position is expected to increase the electron density at the metal center. This can stabilize higher oxidation states of the metal and influence the kinetics of the catalytic cycle. The combination of the steric hindrance from the 6-phenyl group and the electron-donating properties of the 4-propyl group in this compound would result in a unique ligand framework. This framework could potentially offer a balance between steric control for selectivity and electronic tuning for reactivity, making its metal complexes interesting candidates for various catalytic applications.
Advanced Materials Science Applications
Luminescent Materials and Devices
Bipyridine-containing molecules are a cornerstone in the development of luminescent materials due to their excellent coordination chemistry and photophysical properties. These characteristics are foundational to their use in various light-emitting technologies.
Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are a significant application for luminescent bipyridine compounds, which can function as ligands in emissive metal complexes or as components of host materials. The performance of these materials is dictated by their photoluminescence quantum yields, charge transport capabilities, and thermal stability. While substituted bipyridines are widely researched for OLEDs, specific experimental data and detailed research findings on the electroluminescent properties or device performance of 6-Phenyl-4-propyl-2,2'-bipyridine are not extensively documented in publicly accessible scientific literature. The influence of the 4-propyl and 6-phenyl substitutions on key OLED parameters such as color purity, efficiency, and operational lifetime for this specific molecule remains an area for further investigation.
Photonic and Optoelectronic Devices
Supramolecular Chemistry and Self-Assembly
The directional and robust coordination of the bipyridine unit with metal ions makes it an exemplary building block in supramolecular chemistry. This field focuses on creating large, well-defined chemical systems from smaller components through non-covalent interactions.
Metallosupramolecular Architectures
Metallosupramolecular chemistry utilizes metal-ligand bonding to construct complex, functional architectures such as cages, grids, and polymers. Bipyridine ligands are frequently employed to direct the assembly of these structures. The specific steric and electronic profile of this compound, with its bulky phenyl group and flexible propyl chain, would be expected to influence the geometry and stability of any resulting metallosupramolecular assembly. However, detailed structural and functional studies of discrete metallosupramolecular architectures specifically incorporating this compound as a ligand are not extensively reported in scientific publications. Mono- and di-nuclear organoplatinum(II) monomers with cyclometalated 6-phenyl-2,2'-bipyridine (B1228381) ligands have been constructed, demonstrating intriguing solvato- and iono-chromic phenomena by manipulating non-covalent Pt⋯Pt metal–metal and π–π stacking interactions for their self-assembly processes rsc.org.
2D Networks and Self-Assembled Patterns on Surfaces
The self-assembly of molecules on solid surfaces to form ordered two-dimensional (2D) networks is a key area of nanoscience, with applications in catalysis, electronics, and sensing. The final structure of such a network is governed by a delicate balance of intermolecular and molecule-substrate interactions. While the self-assembly of various bipyridine derivatives on surfaces has been studied, specific research detailing the formation of 2D networks or self-assembled patterns on surfaces using this compound is not available in the literature. The interplay of the phenyl and propyl groups in directing the packing and ordering of this specific molecule on substrates like graphite or gold remains to be explored.
Sensors and Chemosensory Properties for Metal Ions
The ability of the bipyridine unit to bind to metal ions, often resulting in a change in optical properties such as color or fluorescence, makes it a valuable component in the design of chemical sensors. The selectivity and sensitivity of such sensors can be tuned by modifying the bipyridine ligand with different functional groups.
The design of pyridyl-based fluorescent sensors for the selective sensing of metal ions is a significant area of research. nih.gov Factors such as preorganization of the ligand, solvation, steric effects, and chelate ring size influence the thermodynamic selectivity for different metal ions. nih.gov For instance, the chelation of a metal ion can enhance fluorescence (CHEF effect), a principle used to detect ions like Zn(II) and Ca(II). nih.gov For heavier metal ions like Hg(II) and Pb(II) that tend to quench fluorescence, sensor design often involves tethering the fluorophore to the binding unit to prevent direct interaction. nih.gov
While the general principles are well-established for polypyridyl ligands, specific studies on the chemosensory properties of this compound for particular metal ions, including data on its binding constants, detection limits, and selectivity, are not found in the reviewed scientific literature. The precise impact of the phenyl and propyl substituents on its binding affinity and signaling response to various metal cations has not been characterized.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Derivatization Strategies
While established methods for synthesizing substituted bipyridines, such as Suzuki-Miyaura and Negishi cross-coupling reactions, are applicable, future research should focus on developing more efficient, sustainable, and scalable synthetic routes to 6-Phenyl-4-propyl-2,2'-bipyridine. researchgate.netmdpi.comcapes.gov.br This includes the exploration of transition-metal-free C-H activation and coupling reactions, which represent a more atom-economical approach. researchgate.net
Furthermore, the derivatization of the this compound scaffold presents a fertile ground for investigation. Future strategies could involve:
Functionalization of the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring would allow for the systematic tuning of the ligand's electronic properties.
Modification of the Propyl Group: The propyl group can be modified to introduce additional functionalities, such as chiral centers for asymmetric catalysis or reactive handles for grafting onto polymers or surfaces.
Introduction of Substituents on the Bipyridine Core: Further substitution on the bipyridine rings can be explored to modulate the ligand's steric bulk and coordination geometry. For instance, the introduction of halomethyl groups has been shown to be an effective strategy for creating versatile bipyridine-based building blocks. orgsyn.org
Design of Ligands with Precisely Tunable Electronic and Steric Properties
The phenyl and propyl groups in this compound provide a foundation for the rational design of ligands with tailored properties. Future research should focus on creating a library of derivatives to establish clear structure-property relationships.
Electronic Tuning: The electronic character of the ligand can be precisely controlled by introducing substituents with varying electronic effects on the phenyl ring. This can influence the energy levels of the ligand's molecular orbitals, which is crucial for applications in photophysics and catalysis. The development of "push-pull" systems, where electron-donating and electron-withdrawing groups are strategically placed, could lead to materials with interesting photophysical properties. mdpi.com
Steric Tuning: The steric environment around the metal center can be modulated by altering the size and conformation of the substituents. For example, introducing bulkier groups at the 6 and 6'-positions of the bipyridine core has been shown to significantly impact the properties and catalytic performance of the resulting metal complexes. nih.gov A systematic study of the steric effects of the propyl group and potential modifications to the phenyl group will be critical for optimizing catalytic selectivity.
Development of Advanced Catalytic Systems with Enhanced Efficiency and Selectivity
Bipyridine ligands are cornerstones in the development of homogeneous catalysts. The specific substitution pattern of this compound makes it a promising candidate for various catalytic applications.
Future research should explore the use of its metal complexes, particularly with platinum and nickel, in a range of catalytic transformations. mdpi.comnih.gov Key areas of investigation include:
Cross-Coupling Reactions: Nickel complexes of substituted bipyridines have demonstrated high activity in cross-electrophile coupling reactions. nih.gov Investigating the performance of a (this compound)nickel catalyst could lead to more efficient and selective methods for carbon-carbon bond formation.
C-H Activation: The potential for this ligand to facilitate C-H activation at a metal center is an exciting avenue for exploration. The reversible "rollover" cyclometalation observed in some 6-substituted 2,2'-bipyridine (B1663995) platinum complexes could be harnessed for novel catalytic cycles. mdpi.com
Asymmetric Catalysis: The introduction of chirality into the ligand, for example by modifying the propyl group, could lead to the development of highly enantioselective catalysts for a variety of organic transformations.
Integration into Next-Generation Functional Materials for Emerging Technologies
The photophysical and self-assembly properties of bipyridine-containing compounds suggest that this compound could be a valuable component in the construction of advanced functional materials. researchgate.net
Future research should focus on incorporating this ligand into:
Luminescent Materials: Platinum complexes of substituted bipyridines are known to exhibit intense photoluminescence. rsc.org The unique electronic and steric properties of this compound could be leveraged to create novel phosphorescent materials for applications in organic light-emitting diodes (OLEDs) and sensors.
Supramolecular Assemblies: The bipyridine unit can act as a building block for constructing complex supramolecular architectures through coordination with metal ions. The phenyl and propyl groups can be used to direct the self-assembly process and to introduce specific functionalities into the resulting structures. rsc.org
Sensors: The sensitivity of the electronic properties of bipyridine complexes to their environment can be exploited in the development of chemical sensors. For instance, fluorophores based on substituted 2,2'-bipyridines have shown promise in the detection of nitroaromatic explosives. mdpi.com The specific substitution pattern of this compound may offer unique advantages in terms of sensitivity and selectivity.
Q & A
Q. What are the common synthetic routes for introducing alkyl and aryl substituents to the 2,2'-bipyridine scaffold?
The synthesis of substituted 2,2'-bipyridines often employs cross-coupling strategies. For example, Negishi coupling efficiently introduces methyl groups at specific positions using pyridyl zinc halides and halogenated pyridines under mild conditions . Similarly, Suzuki coupling has been utilized to attach sterically bulky aryl groups (e.g., mesityl) via reactions with boronic acids, enabling precise control over ligand architecture . For 6-phenyl-4-propyl derivatives, a stepwise approach involving sequential alkylation and aryl coupling may be required, with purification steps critical to avoid byproducts.
Q. How do substituents like phenyl and propyl groups influence the coordination chemistry of 2,2'-bipyridine ligands?
Substituents alter steric and electronic properties, affecting metal-ligand binding. For instance, bulky groups (e.g., propyl) can hinder coordination geometry, while electron-donating/withdrawing groups (e.g., phenyl) modulate the ligand’s π-accepting ability. Studies on copper–bipyridine complexes show that para-substituents (e.g., –NH₂, –Cl) significantly impact redox potentials and catalytic activity in water oxidation, with electron-withdrawing groups stabilizing higher oxidation states .
Q. What spectroscopic and analytical methods are essential for characterizing 6-phenyl-4-propyl-2,2'-bipyridine complexes?
Key techniques include:
- FT-IR spectroscopy : To identify shifts in C–N and C–C stretching frequencies upon metal coordination .
- UV-Vis spectroscopy : For detecting metal-to-ligand charge transfer (MLCT) bands, as seen in tris(bipyridine)ruthenium complexes .
- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition pathways of metal complexes .
- X-ray crystallography : Critical for resolving steric effects of substituents on coordination geometry .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) guide the design of this compound-based catalysts?
Density functional theory (DFT) predicts electronic structures and redox behavior. For homoleptic [M(bpy)₃]ⁿ complexes, DFT calculations correlate ligand substituent effects with metal-centered oxidation states and ligand radical formation, aiding in tuning catalytic sites for artificial photosynthesis . For copper complexes, simulations of frontier molecular orbitals (HOMO/LUMO) can rationalize substituent-dependent activity in water oxidation .
Q. What experimental strategies resolve contradictions in catalytic performance between structurally similar bipyridine ligands?
Discrepancies often arise from subtle steric or electronic differences. For example, in copper–bipyridine catalysts, –OCH₃ groups may enhance activity compared to –CH₃ due to improved electron donation, despite similar steric profiles. To resolve such contradictions:
Q. How do steric effects of 4-propyl and 6-phenyl substituents impact the assembly of supramolecular structures?
Bulky substituents can enforce non-coplanar conformations in bipyridine ligands, disrupting π-π stacking and altering crystallization behavior. In copper acetate complexes, 4,4'-bipyridine forms 1D polymeric chains, but steric crowding from substituents (e.g., propyl) may favor discrete dinuclear structures instead . X-ray crystallography and solution-phase NMR are critical for probing these structural nuances .
Q. What are the challenges in synthesizing enantiopure this compound derivatives, and how can they be addressed?
Achieving enantiopurity is complicated by the symmetric bipyridine core. Strategies include:
- Introducing chiral auxiliaries during synthesis (e.g., asymmetric Negishi coupling).
- Post-synthetic modification via resolution with chiral counterions or chromatography. Evidence from substituted bipyridine synthesis highlights the need for meticulous control of reaction conditions (e.g., temperature, catalyst loading) to minimize racemization .
Methodological Considerations
Q. How to optimize reaction conditions for high-yield synthesis of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency in Negishi reactions .
- Catalyst loading : Pd(PPh₃)₄ at 2–5 mol% balances cost and yield .
- Temperature control : Reactions at 60–80°C prevent side-product formation in Suzuki couplings .
Q. What safety protocols are critical when handling this compound and its metal complexes?
- Ventilation : Avoid inhalation of fine powders; use fume hoods for reactions involving volatile ligands .
- PPE : Nitrile gloves and lab coats to prevent skin contact, as bipyridines may irritate mucous membranes .
- Waste disposal : Metal complexes require neutralization before disposal due to potential environmental mobility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
